molecular formula C14H20O2 B8402406 2,2-Dimethyl-6-phenoxy-hexan-3-one

2,2-Dimethyl-6-phenoxy-hexan-3-one

Cat. No. B8402406
M. Wt: 220.31 g/mol
InChI Key: UNIAUWYWIIDULC-UHFFFAOYSA-N
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Patent
US04921529

Procedure details

20 g (0.0926 mol) of 2,2-dimethyl-6-phenoxy-hex-4-in-3-one are dissolved in 180 ml of methanol, and 5 g of Raney nickel are added. The mixture is hydrogenated with hydrogen under a pressure of 50 to 60 bar at 37° C. The hydrogenation has ended after 40 minutes. The reaction mixture is filtered and the filtrate is concentrated by stripping off the solvent under reduced pressure. 19.5 g (95.7% of theory) of 2,2-dimethyl-6-phenoxy-hexan-3-one are obtained in this manner.
Name
2,2-dimethyl-6-phenoxy-hex-4-in-3-one
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:16])([C:4](=[O:15])[C:5]#[C:6][CH2:7][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH3:3].[H][H]>CO.[Ni]>[CH3:3][C:2]([CH3:16])([C:4](=[O:15])[CH2:5][CH2:6][CH2:7][O:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)[CH3:1]

Inputs

Step One
Name
2,2-dimethyl-6-phenoxy-hex-4-in-3-one
Quantity
20 g
Type
reactant
Smiles
CC(C)(C(C#CCOC1=CC=CC=C1)=O)C
Name
Quantity
180 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
5 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CC(C)(C(CCCOC1=CC=CC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: PERCENTYIELD 95.7%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.